molecular formula C17H17N3S B2798857 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine CAS No. 1029783-83-2

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine

Cat. No. B2798857
M. Wt: 295.4
InChI Key: YBINHPVPRYGLOA-UHFFFAOYSA-N
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Description

“N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine” is a chemical compound with a molecular formula of C17H15N3OS . It is a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, thiocarbamides were obtained by the reaction of 2,4-dimethylaniline with TDMT, and then thiosemicarbazides were obtained by a two-step process .


Molecular Structure Analysis

The molecular structure of “N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine” is characterized by a thiazole ring attached to a pyridine ring via an amine group . The thiazole ring is substituted with a 2,4-dimethylphenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine” are not available, reactions of similar compounds have been reported . For example, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine” include a molecular weight of 309.385 Da, a density of 1.3±0.1 g/cm3, and a molar refractivity of 89.6±0.3 cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

The chemistry of heterocyclic compounds like N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine is crucial in the development of new materials and drugs. One study highlights the use of related heterocyclic scaffolds in synthesizing a broad range of heterocyclic compounds, demonstrating the compound's utility as a building block for creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This versatility is key for advancements in heterocyclic chemistry and the synthesis of dyes and other functional materials (Gomaa & Ali, 2020).

Antimicrobial and Antitumor Agents

The thiazolidinedione core, closely related to the compound of interest, has been identified as having significant pharmacological activities, including antimicrobial and antitumor effects. This review indicates the potential for structural modification to enhance these activities, pointing towards the compound's utility in medicinal chemistry for developing novel therapies (Singh et al., 2022).

Advanced Materials Development

In the realm of materials science, the unique properties of heterocyclic compounds facilitate the creation of innovative materials. For instance, BODIPY-based materials, which share structural motifs with the compound , have emerged as promising candidates for organic light-emitting diodes (OLEDs) and other optoelectronic applications. This underscores the compound's relevance to developing 'metal-free' infrared emitters and other advanced materials (Squeo & Pasini, 2020).

Environmental and Safety Applications

The environmental persistence and potential hazards of brominated flame retardants highlight the need for safer alternatives. Studies on novel brominated compounds, akin to the structure of interest, stress the importance of research into their occurrence, environmental fate, and toxicity. This information is critical for assessing environmental risks and developing safer chemical substitutes (Zuiderveen, Slootweg, & de Boer, 2020).

Green Chemistry and Synthesis

The synthesis of 1,3-thiazolidin-4-one derivatives, including compounds with similar structures to the one , has been explored with an emphasis on green chemistry approaches. This effort towards sustainable synthesis methods underscores the compound's potential in developing environmentally friendly chemical processes and products (Santos, Jones Junior, & Silva, 2018).

Future Directions

Research on similar compounds suggests potential future directions for “N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine”. These include its use in drug discovery, the investigation of its role in various biological processes, and the development of new methods for synthesizing and purifying the compound . Additionally, N-2,5-dimethylphenylthioureido acid derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

properties

IUPAC Name

4-(2,4-dimethylphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-11-4-5-14(13(3)8-11)15-10-21-17(19-15)20-16-9-12(2)6-7-18-16/h4-10H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBINHPVPRYGLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=NC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine

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